N-(3-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
CAS No.: 899740-13-7
Cat. No.: VC7361025
Molecular Formula: C22H21N3O5
Molecular Weight: 407.426
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899740-13-7 |
|---|---|
| Molecular Formula | C22H21N3O5 |
| Molecular Weight | 407.426 |
| IUPAC Name | N-(3-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C22H21N3O5/c1-14(26)15-5-4-6-16(11-15)23-21(27)13-25-22(28)10-8-19(24-25)18-12-17(29-2)7-9-20(18)30-3/h4-12H,13H2,1-3H3,(H,23,27) |
| Standard InChI Key | MPKKQBJAGPQUEY-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=CC(=C3)OC)OC |
Introduction
N-(3-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound featuring a pyridazine ring, a phenyl group with methoxy substituents, and an acetamide group. This compound is of interest in medicinal chemistry due to its potential biological activities, which are influenced by its structural components.
Synthesis
The synthesis of N-(3-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. The process includes:
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Preparation of the Pyridazine Ring: This step involves forming the core heterocyclic structure.
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Introduction of the Phenyl Group with Methoxy Substituents: This involves attaching the phenyl ring with methoxy groups to the pyridazine ring.
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Addition of the Acetamide Group: The final step involves incorporating the acetamide moiety into the molecule.
Potential Biological Activities
While specific biological activities of N-(3-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide are not detailed in the search results, compounds with similar structures often exhibit interesting pharmacological properties. These can include antituberculosis, anti-inflammatory, or anticancer activities, depending on the specific structural features and functional groups present.
Research Findings and Future Directions
Given the lack of specific data on this compound, future research should focus on:
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In Vitro and In Vivo Studies: To evaluate the compound's potential biological activities and toxicity.
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Molecular Docking Studies: To predict interactions with biological targets and guide further structural optimization.
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Synthetic Optimization: Improving the synthesis efficiency and yield to facilitate large-scale production for further studies.
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